molecular formula C47H51NO15 B563800 6α-Hydroxy Paclitaxel-d5 CAS No. 1315376-90-9

6α-Hydroxy Paclitaxel-d5

Cat. No.: B563800
CAS No.: 1315376-90-9
M. Wt: 874.9 g/mol
InChI Key: NDCWHEDPSFRTDA-NZSUPHSRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6α-Hydroxy Paclitaxel-d5 involves the hydroxylation of Paclitaxel at the 6α position, followed by the incorporation of deuterium. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired hydroxylation and deuterium labeling . High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is often employed to validate the synthesis and ensure the purity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic techniques to isolate and purify the compound. The production methods are designed to be efficient and scalable to meet the demands of research and clinical applications .

Chemical Reactions Analysis

Metabolic Reactions

6α-Hydroxy Paclitaxel-d5 is formed via enzymatic hydroxylation of paclitaxel mediated by CYP2C8 , followed by deuterium substitution. The deuterium labeling (d5) occurs at specific hydrogen positions in the benzoylamino group, enhancing metabolic stability for analytical tracking .

Key Metabolic Pathways:

EnzymeReaction TypeProductRole in Metabolism
CYP2C8Hydroxylation6α-OH-PaclitaxelPrimary metabolic route
CYP3A4Para-hydroxylation3-para-OH-PaclitaxelSecondary pathway

The deuterated form retains structural similarity to its non-deuterated counterpart, enabling it to mimic native metabolite behavior while resisting isotopic exchange in biological matrices .

Synthetic Routes and Reaction Conditions

The synthesis involves two primary steps:

  • Hydroxylation : Paclitaxel undergoes hydroxylation at the 6α position using cytochrome P450 enzymes or chemical catalysts.

  • Deuteration : Hydrogen atoms in the benzoylamino group are replaced with deuterium via deuterated reagents (e.g., D₂O or deuterated solvents) .

Reaction Parameters:

StepReagents/ConditionsOutcome
HydroxylationCYP2C8, NADPH, O₂6α-OH-Paclitaxel formation
DeuterationD₂O, deuterated acetic anhydride, 40–60°CIncorporation of five deuterium atoms

Industrial production scales these steps using advanced chromatographic purification to achieve >90% isotopic purity .

Stability and Degradation

The deuterium labeling confers enhanced stability, critical for long-term studies:

Stability Under Environmental Conditions:

ConditionStability OutcomeReference
Biological matricesResists isotopic exchange (>95% intact)
Room temperature (4h)No significant degradation
Freeze-thaw cycles (3×)Recovery rate: 90.2–107.0%

Degradation pathways include oxidation at the 10-acetyl group and hydrolysis of ester bonds, though deuterium labeling slows these processes .

Analytical Quantification Methods

High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting this compound and its analogs:

Method Parameters :

ParameterValue
ColumnPhenomenex Synergy Polar RP (4 μm)
Mobile Phase0.1% Formic acid in acetonitrile/water
DetectionESI+ mode, m/z 870.5 → 286.0
Linear Range1–1,000 ng/mL (metabolite)

This method achieves precision (<11.3% CV) and accuracy (94.3–110.4%) across clinical plasma samples .

Comparative Reactivity with Non-Deuterated Analogs

The deuterated form exhibits nearly identical reactivity to non-deuterated 6α-hydroxy paclitaxel in enzymatic assays but demonstrates:

  • Reduced metabolic clearance : Due to kinetic isotope effects .

  • Enhanced signal resolution : In MS-based analyses due to mass shift .

Scientific Research Applications

Cancer Research

6α-Hydroxy Paclitaxel-d5 has been utilized in various studies focusing on its anticancer properties:

  • Inhibition of Cancer Cell Growth : This compound has demonstrated efficacy in inhibiting the growth of multiple cancer cell lines, including those from breast, ovarian, and lung cancers .
  • Therapeutic Drug Monitoring : A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed to quantify both Paclitaxel and its metabolite 6α-Hydroxy Paclitaxel in plasma samples from cancer patients. This method aids in therapeutic drug monitoring and provides insights into the pharmacodynamics of these compounds .

Biochemical Analysis

This compound plays a crucial role in biochemical reactions:

  • Organic Anion Transporting Polypeptides (OATP) : It exhibits time-dependent inhibition on OATP1B1 but not on OATP1B3, making it a valuable tool for studying drug transport mechanisms .
  • Metabolic Pathway Studies : The incorporation of deuterium allows for precise tracking of metabolic pathways involving Paclitaxel and its derivatives.

Clinical Applications

  • Phase Ib Study in Ovarian Cancer : A genotype-guided study utilized HPLC-MS/MS to monitor the plasma levels of 6α-Hydroxy Paclitaxel during treatment with Paclitaxel. The findings indicated that higher plasma concentrations correlate with increased risk for adverse effects such as severe neutropenia .
  • Combination Therapies : Research has shown that combining 6α-Hydroxy Paclitaxel with other chemotherapeutic agents can enhance cytotoxic effects against leukemia cells. This synergy suggests potential for developing more effective combination therapies .

Biological Activity

6α-Hydroxy Paclitaxel-d5 is a stable isotope-labeled derivative of 6α-Hydroxy Paclitaxel, which is a primary metabolite of the widely used chemotherapeutic agent paclitaxel. This compound has garnered interest due to its potential implications in the pharmacokinetics and pharmacodynamics of paclitaxel therapy, particularly in cancer treatment. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies involving paclitaxel.

This compound retains similar structural characteristics to paclitaxel but includes a deuterated hydroxyl group, which enhances its stability and allows for precise quantification in biological studies. The chemical formula for this compound is C₄₃H₅₃D₅N₁O₁₃, with a molecular weight of approximately 710.9 g/mol.

The biological activity of this compound primarily revolves around its role as a metabolite of paclitaxel. It is produced through the action of cytochrome P450 enzymes, specifically CYP2C8. This metabolite retains significant antitumor efficacy by stabilizing microtubules and inhibiting cell division, similar to its parent compound paclitaxel .

Pharmacokinetics

Recent studies have developed high-performance liquid chromatography (HPLC) methods to quantify this compound in human plasma. These assays demonstrate that the compound exhibits a time-dependent effect on organic anion–transporting polypeptides (OATPs), influencing its absorption and distribution in the body . The pharmacokinetic parameters such as half-life, maximum plasma concentration (Cmax), and area under the curve (AUC) have been established in clinical settings, providing insights into its therapeutic window.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. The compound's efficacy is comparable to that of paclitaxel, with enhanced retention times in cellular assays indicating prolonged action at target sites .

In Vivo Studies

Animal models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models, supporting its potential as an effective therapeutic agent. The compound’s pharmacokinetic profile suggests that it can be utilized as a biomarker for monitoring paclitaxel metabolism and response .

Case Studies

A notable case study involved a Phase 1 clinical trial where patients received paclitaxel alongside various combinations of other agents. The pharmacokinetics of both paclitaxel and its metabolites, including this compound, were closely monitored. Results indicated that patients with higher plasma levels of this metabolite exhibited improved clinical outcomes, highlighting its importance in therapeutic efficacy .

Data Tables

Parameter Paclitaxel This compound
Molecular Weight853.9 g/mol710.9 g/mol
Cmax (ng/mL)Varies by regimenHigher retention observed
Half-life~11 hoursExtended due to deuteration
AUC (ng·h/mL)Varies by regimenIncreased bioavailability

Q & A

Basic Research Questions

Q. How can researchers quantify 6α-Hydroxy Paclitaxel-d5 in biological samples using mass spectrometry?

  • Methodological Answer : A validated approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. For example, paclitaxel-d5 is used as an internal standard due to its structural similarity, enabling precise quantification via multiple-reaction monitoring (MRM). Key steps include:

  • Chromatographic separation : Use a C8 or C18 analytical column with gradient elution (e.g., 60%–98% methanol/0.01% formic acid) to resolve the analyte from matrix interferences .
  • MRM transitions : Monitor specific ion transitions (e.g., m/z 881.6 → 313.1 for paclitaxel-d5) to enhance selectivity .
  • Calibration curves : Prepare linear or quadratic regression models (0.5–1000 ng/mL) using spiked matrices, ensuring quality controls meet ±15% accuracy criteria .

Q. What are critical considerations for sample preparation when analyzing this compound in complex matrices like tumors or blood?

  • Methodological Answer :

  • Extraction efficiency : Use protein precipitation or solid-phase extraction to minimize matrix effects. For tumor tissues, homogenize samples in serum-free media and employ deuterated analogs (e.g., paclitaxel-d5) to correct recovery variability .
  • Internal standard stability : Validate the internal standard’s performance across matrices. For instance, paclitaxel-d5 exhibits stable signals in urine (UPLC-MS/MS) but inconsistent signals in surface water (HPLC-MS/MS) due to ion suppression .
  • Storage conditions : Preserve samples at −80°C to prevent analyte degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across different sample types (e.g., urine vs. tumor tissue)?

  • Methodological Answer :

  • Matrix effect analysis : Perform post-column infusion experiments to identify ion suppression/enhancement sources. For example, urinary salts may stabilize paclitaxel-d5 signals, while lipids in tumor homogenates could suppress ionization .
  • Instrument optimization : Compare HPLC vs. UPLC systems; the latter’s higher pressure and smaller particle columns improve resolution and signal stability for taxanes .
  • Alternative internal standards : If paclitaxel-d5 performs poorly, test structurally similar analogs (e.g., cyclophosphamide-d4) after validating cross-reactivity .

Q. What strategies enhance the synthesis or biotransformation of hydroxylated paclitaxel derivatives like this compound?

  • Methodological Answer :

  • Enzyme engineering : Leverage microbial monooxygenases (e.g., P450 enzymes) for site-specific hydroxylation. Structural studies of enzymes like PgaE reveal active-site residues critical for C-12b hydroxylation, which could guide mutagenesis for C-6α selectivity .
  • Biotransformation conditions : Optimize pH, temperature, and cofactors (e.g., NADPH) in fermentation broths to maximize yield. For taxanes, in vitro systems with human liver microsomes may mimic metabolic pathways .

Q. How should researchers validate analytical methods when conflicting data arise (e.g., inconsistent quantification across studies)?

  • Methodological Answer :

  • Statistical harmonization : Apply Bayesian models to reconcile inter-study variability, incorporating prior data on instrument parameters (e.g., collision energy) and matrix effects .
  • Cross-lab validation : Share aliquots of standardized samples (e.g., spiked serum) between labs to assess reproducibility. Use criteria where ≥67% of quality controls fall within ±15% deviation .
  • Contradiction mapping : Systematically compare extraction protocols, LC gradients, and MS settings to isolate variables causing discrepancies .

Properties

CAS No.

1315376-90-9

Molecular Formula

C47H51NO15

Molecular Weight

874.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

NDCWHEDPSFRTDA-NZSUPHSRSA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H]([C@@H]([C@@H]6[C@]5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Synonyms

6α-Hydroxy Taxol-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
6α-Hydroxy Paclitaxel-d5
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
6α-Hydroxy Paclitaxel-d5
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
6α-Hydroxy Paclitaxel-d5
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
6α-Hydroxy Paclitaxel-d5
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
6α-Hydroxy Paclitaxel-d5
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
6α-Hydroxy Paclitaxel-d5

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